molecular formula C27H29N5O4S B2951582 N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111238-13-1

N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2951582
CAS No.: 1111238-13-1
M. Wt: 519.62
InChI Key:
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Description

Triazoloquinazoline derivatives are a class of heterocyclic compounds. They are cyclic compounds with at least two different elements in the ring members. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

It’s suggested that similar compounds may interact with their targets (such as c-met/vegfr-2 kinases) through a process of molecular docking . This interaction could lead to the inhibition of these kinases, thereby affecting the cell signaling pathways they regulate.

Biochemical Pathways

The inhibition of c-met/vegfr-2 kinases by similar compounds could potentially affect various cell signaling pathways, including those involved in cell growth, proliferation, and survival .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles . These profiles provide insights into the compound’s bioavailability, which is crucial for its efficacy as a drug.

Result of Action

Similar compounds have shown to exhibit antiproliferative activities against various cancer cell lines . This suggests that this compound could potentially inhibit cell growth and proliferation.

Properties

IUPAC Name

N-cyclohexyl-1-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4S/c1-3-36-20-12-9-17(10-13-20)23(33)16-37-27-30-29-26-31(2)25(35)21-14-11-18(15-22(21)32(26)27)24(34)28-19-7-5-4-6-8-19/h9-15,19H,3-8,16H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDAXUGBGHHFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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